molecular formula C12H13IN2O B1380570 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- CAS No. 1562305-17-2

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-

Cat. No.: B1380570
CAS No.: 1562305-17-2
M. Wt: 328.15 g/mol
InChI Key: YPABQBJFUCEBJB-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is a versatile chemical compound used in various scientific research fields. Its structure consists of a pyrazole ring substituted with an iodine atom at the 4-position and a phenylmethoxyethyl group at the 1-position. This compound is known for its diverse applications, ranging from drug discovery to material synthesis.

Biochemical Analysis

Biochemical Properties

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C in humans . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Cellular Effects

The effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of specific genes and proteins, thereby altering cellular activities .

Molecular Mechanism

At the molecular level, 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes and proteins is critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .

Metabolic Pathways

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its biochemical activity .

Preparation Methods

The synthesis of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- can be achieved through several methods:

  • Synthetic Routes

      Cycloaddition Reactions: A common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

      Condensation Reactions: One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride form pyrazoline intermediates, which can be oxidized to pyrazoles.

      Dehydrogenative Coupling: Using a combination of Ru3(CO)12 and a NHC-diphosphine ligand, 1,3-diols can be coupled with arylhydrazines to produce pyrazoles.

  • Industrial Production Methods

      Metal-Free Approaches: Efficient metal-free, two-component, one-pot approaches to 3,5-disubstituted pyrazoles from propargylic alcohols.

      Catalytic Methods: Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand.

Chemical Reactions Analysis

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- undergoes various chemical reactions:

  • Types of Reactions

      Substitution Reactions: The iodine atom can be substituted with other groups using reagents like palladium catalysts.

      Oxidation Reactions: Pyrazoline intermediates can be oxidized to form pyrazoles.

      Cyclization Reactions: Hydrazonyl radicals can cyclize to form pyrazole derivatives.

  • Common Reagents and Conditions

      Oxidizing Agents: Bromine and DMSO under oxygen for oxidation reactions.

      Catalysts: Palladium, ruthenium, and copper catalysts for various coupling and cyclization reactions.

  • Major Products

      Di-iodo and Tri-iodo Pyrazoles: Formed through iodination in the presence of iodine and ammonium hydroxide.

Scientific Research Applications

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterobiaryls and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- can be compared with other similar compounds:

  • Similar Compounds

      4-Iodo-1H-pyrazole: A simpler pyrazole derivative with similar iodine substitution.

      3,5-Dimethyl-4-iodo-1H-pyrazole: Another pyrazole derivative with methyl groups at the 3 and 5 positions.

      4-Iodo-1-isobutyl-1H-pyrazole: Contains an isobutyl group instead of the phenylmethoxyethyl group.

  • Uniqueness

      Structural Complexity: The presence of the phenylmethoxyethyl group adds structural complexity and potential for diverse interactions.

      Functional Versatility: Its unique structure allows for a wide range of chemical reactions and applications.

This detailed article provides a comprehensive overview of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl] is part of a larger family of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their wide range of biological activities. They are known to exhibit properties such as anti-inflammatory, antimicrobial, antitumor, and analgesic effects. The introduction of various substituents can enhance these activities, making pyrazole derivatives valuable in drug development .

Synthesis of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]

The synthesis of 1H-pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds or through cyclization methods involving iodo-substituted precursors. For the specific compound , the synthesis may involve the following steps:

  • Formation of the Pyrazole Ring : Reacting phenylhydrazine with appropriate aldehydes or ketones.
  • Introduction of Iodine : Electrophilic iodination can be achieved using iodine in the presence of a suitable solvent.
  • Alkylation : The phenylmethoxyethyl group can be introduced through alkylation reactions involving alkyl halides .

Antimicrobial Properties

Pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance, studies have indicated that certain pyrazole compounds exhibit potent activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli10
Compound BS. aureus15

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds similar to 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl] have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

Research has demonstrated that certain pyrazole derivatives possess significant antitumor activity. For example, compounds have been synthesized that inhibit cancer cell proliferation with IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

Activity TypeIC50 (µM)Cell Line
Antitumor0.08MCF-7
Antitumor0.07A549

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The most active compounds showed over 80% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Evaluation : In a study focused on antimicrobial activity, specific pyrazole derivatives were tested against a panel of bacterial strains, revealing promising results that support further development for therapeutic applications .
  • Antitumor Screening : Compounds were screened for their ability to inhibit tumor growth in vitro and in vivo models, showing significant inhibition rates that warrant additional investigation into their mechanisms of action and potential clinical applications .

Properties

IUPAC Name

4-iodo-1-(2-phenylmethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPABQBJFUCEBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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